molecular formula C20H22N6O B11190973 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

Cat. No.: B11190973
M. Wt: 362.4 g/mol
InChI Key: UUWRZKQCQBPILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and triazine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and triazine-based molecules. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-methoxy-4-methylquinazolin-2-amine

InChI

InChI=1S/C20H22N6O/c1-14-17-10-16(27-2)8-9-18(17)24-20(23-14)25-19-21-12-26(13-22-19)11-15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

UUWRZKQCQBPILK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.